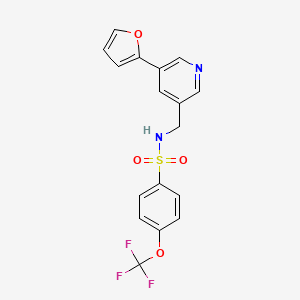
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the furan-2-yl and pyridin-3-yl intermediates, followed by their coupling through a methyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be selectively reduced to piperidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and related oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzenesulfonamides.
科学研究应用
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-chlorobenzenesulfonamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-bromobenzenesulfonamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability profiles.
生物活性
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : Contributes to the compound's electronic properties and reactivity.
- Pyridine moiety : Enhances binding affinity to biological targets.
- Trifluoromethoxy group : Increases lipophilicity and stability, impacting pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances binding affinity, while the furan and pyridine rings may facilitate interactions with enzymes or receptors involved in various signaling pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV reverse transcriptase, with IC50 values indicating potent inhibition of viral replication .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | HIV RT | 1.96 |
| Compound B | HCV NS5B | 0.35 |
| This compound | TBD | TBD |
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies suggest that it may modulate cell signaling pathways such as MAPK/ERK, leading to altered proliferation and apoptosis in cancer cell lines .
| Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Inhibition of proliferation | |
| A549 (lung cancer) | Induction of apoptosis |
Enzyme Inhibition
The compound has demonstrated the ability to inhibit various enzymes, including cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effects on cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 μM.
- Molecular Docking : Computational studies have predicted strong binding interactions between the compound and key viral proteins, supporting its potential as an antiviral agent .
- Animal Models : Preliminary studies in animal models have suggested that the compound may reduce tumor growth significantly compared to control groups.
属性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-25-16/h1-9,11,22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGGURANUHVZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














